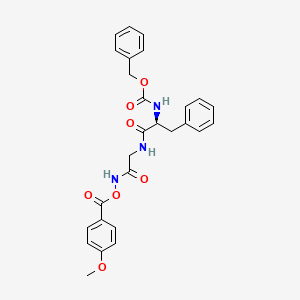
Apoptosis inducer 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 11 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in the elimination of damaged or unwanted cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 11 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:
Formation of Intermediates: The initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or addition reactions.
Final Assembly: The final steps involve the coupling of intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into a reactor, and the product is continuously collected.
化学反応の分析
Types of Reactions
Apoptosis inducer 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum oxide are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
科学的研究の応用
Apoptosis inducer 11 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: It is used to study the mechanisms of apoptosis and the role of specific proteins and pathways in cell death.
Medical Applications: Beyond cancer, this compound is investigated for its potential in treating other diseases characterized by dysregulated apoptosis, such as autoimmune diseases and neurodegenerative disorders.
Industrial Applications: The compound is also explored for its use in biotechnology and pharmaceutical industries for the development of new therapeutic agents.
作用機序
The mechanism of action of apoptosis inducer 11 involves the activation of specific molecular pathways that lead to programmed cell death. Key aspects include:
Molecular Targets: The compound targets specific proteins involved in the apoptotic pathway, such as caspases and B-cell lymphoma 2 (Bcl-2) family proteins.
Pathways Involved: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases and subsequent cell death.
Cellular Effects: The activation of these pathways results in characteristic apoptotic changes, including chromatin condensation, DNA fragmentation, and membrane blebbing.
類似化合物との比較
Apoptosis inducer 11 can be compared with other apoptosis-inducing compounds based on its mechanism of action and effectiveness. Similar compounds include:
Staurosporine: A potent inducer of apoptosis that inhibits various kinases and activates caspases.
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and activating pro-apoptotic pathways.
Uniqueness
This compound is unique in its ability to selectively induce apoptosis in specific cell types, making it a valuable tool for targeted cancer therapy and other medical applications. Its distinct mechanism of action and effectiveness in various experimental models highlight its potential as a therapeutic agent.
特性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
12-[(4-methoxyphenyl)methyl]-11-(3,4,5-trimethoxyphenyl)-3-oxa-4,12-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-30-20-10-8-17(9-11-20)15-29-16-22-21(7-5-6-18-14-28-34-26(18)22)25(29)19-12-23(31-2)27(33-4)24(13-19)32-3/h8-14,16H,5-7,15H2,1-4H3 |
InChIキー |
IBFDVDGAZIHQLK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCCC5=C3ON=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


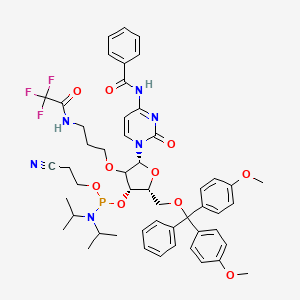
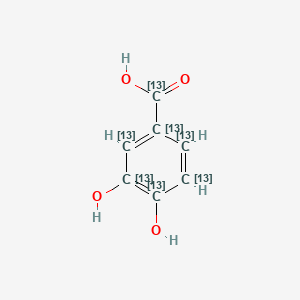
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)



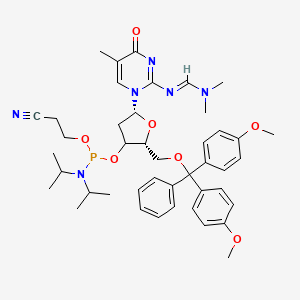
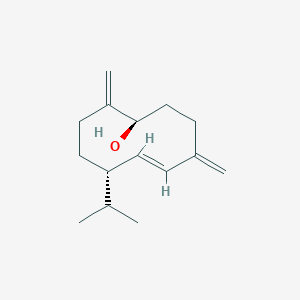
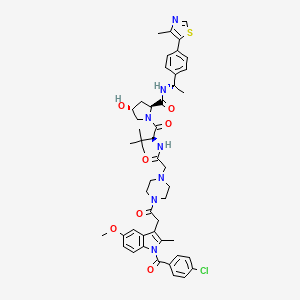
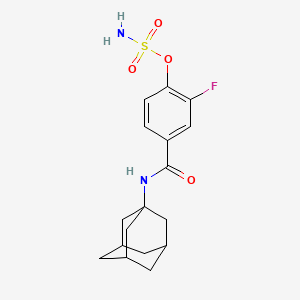
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
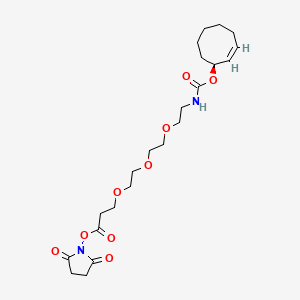
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
